AChE-IN-48

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Choose AChE-IN-48 (compound 16) as the optimal lead for Alzheimer's research. It is the most potent allosteric binder in its oxadiazole series, with unique calcium channel antagonism. This dual activity differentiates it from single-mechanism inhibitors like donepezil in vascular/cognitive studies. It is the essential benchmark for SAR exploration of this chemotype.

Molecular Formula C19H26N4OS
Molecular Weight 358.5 g/mol
Cat. No. B12371772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-48
Molecular FormulaC19H26N4OS
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESCCCCCCCC1=NN=C(O1)CN2C3=CC=CC=C3N=C2SCC
InChIInChI=1S/C19H26N4OS/c1-3-5-6-7-8-13-17-21-22-18(24-17)14-23-16-12-10-9-11-15(16)20-19(23)25-4-2/h9-12H,3-8,13-14H2,1-2H3
InChIKeyOTBQZWNLRNYJDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AChE-IN-48: Baseline Chemical and Pharmacological Profile for Procurement Consideration


AChE-IN-48 (designated compound 16 in the primary literature) is a synthetic, small-molecule acetylcholinesterase (AChE) inhibitor [1]. It belongs to a series of novel 1,3,4-oxadiazole derivatives and is characterized by the molecular formula C19H26N4OS and a molecular weight of 358.5 g/mol [1]. Its primary reported bioactivity is the inhibition of AChE with an IC50 of 41.87 ± 0.67 μM, determined through in vitro enzymatic assays [1]. The compound has been specifically identified as a promising lead for research into Alzheimer's disease (AD) therapeutics [1].

Why Generic AChE Inhibitors Cannot Be Assumed Equivalent to AChE-IN-48 in Research


The class of AChE inhibitors is highly heterogeneous, with members exhibiting vastly different potencies, binding mechanisms, and off-target effects [1]. For instance, within the very series of oxadiazole derivatives from which AChE-IN-48 originates, IC50 values range from 41.87 μM to 1580.25 μM, a nearly 40-fold difference in potency [1]. Furthermore, the kinetic and binding modes differ; AChE-IN-48 has been characterized as an allosteric binder, a mechanism not shared by all in-class compounds [1]. Finally, additional functional activities, such as calcium channel antagonism, have been demonstrated for AChE-IN-48 and are not a universal property of the AChE inhibitor class [1]. Therefore, substituting AChE-IN-48 with a different AChE inhibitor without this specific profile introduces significant scientific and experimental risk.

AChE-IN-48: Quantitative Differentiation Evidence Against Comparators


AChE Inhibitory Potency: Direct Comparison with the Clinical Reference Galanthamine

AChE-IN-48 (compound 16) demonstrates an IC50 value for AChE inhibition that is numerically superior to that of the clinically used alkaloid galanthamine. This direct head-to-head comparison, performed under identical assay conditions, establishes AChE-IN-48 as a more potent inhibitor in vitro [1].

Acetylcholinesterase Inhibition Alzheimer's Disease Enzyme Kinetics

Potency Superiority Over Structurally Similar In-Series Analogs

AChE-IN-48 (compound 16) is the most potent AChE inhibitor within its own synthetic series of 1,3,4-oxadiazole derivatives (compounds 15-35). Its IC50 of 41.87 μM is significantly lower than the weakest inhibitor in the series, which has an IC50 of 1580.25 μM, and is more potent than the majority of its close structural analogs [1].

Structure-Activity Relationship (SAR) Oxadiazole Derivatives Lead Optimization

Mechanistic Differentiation: Allosteric Binding Mode Distinct from Orthosteric Inhibitors

Kinetic studies indicate that AChE-IN-48 (compound 16) acts as an allosteric inhibitor of AChE, decreasing the enzyme's catalytic efficiency [1]. This mechanism is distinct from that of orthosteric inhibitors like donepezil, which compete with acetylcholine for the active site [2]. In silico docking further supports this, showing that AChE-IN-48 interacts with the anionic subsite and the Per-Arnt-Sim (PAS) domain of AChE [1].

Allosteric Modulation Enzyme Mechanism Drug Discovery

Ancillary Calcium Antagonistic Activity: A Differentiator for Multi-Target Drug Discovery

Beyond its primary AChE inhibitory activity, AChE-IN-48 (compound 16) exhibits concentration-dependent calcium (Ca2+) antagonistic and spasmolytic effects in isolated tissue assays. It was among the most active compounds in the series at inhibiting both spontaneous and potassium (K+)-induced contractions [1].

Calcium Channel Antagonism Spasmolytic Activity Multi-Target Drug Design

Optimal Research Application Scenarios for AChE-IN-48 Based on Differentiated Evidence


Lead Optimization and SAR Studies of 1,3,4-Oxadiazole-Based AChE Inhibitors

AChE-IN-48 is the optimal positive control and benchmark for any structure-activity relationship (SAR) exploration within its chemotype. Its identification as the most potent compound in the series [1] makes it the standard against which all new analogs should be compared. Its well-characterized allosteric binding mechanism [1] provides a defined mechanistic baseline for evaluating how structural modifications impact binding mode and functional activity.

Preclinical In Vivo Studies for Multi-Target Alzheimer's Disease Therapeutics

AChE-IN-48 is a compelling candidate for animal models of Alzheimer's disease where the combined effects of AChE inhibition and calcium channel antagonism are hypothesized to be beneficial. Its demonstrated dual-activity profile in vitro [1] provides a rationale for evaluating its effects on both cognitive and vascular components of the disease, differentiating it from single-mechanism AChE inhibitors like donepezil in such experimental paradigms.

Biochemical and Biophysical Assays to Elucidate Allosteric AChE Modulation

For researchers focused on understanding the kinetic and structural basis of allosteric inhibition of AChE, AChE-IN-48 serves as a validated tool compound. Its established allosteric binding mode, supported by kinetic studies and molecular dynamics simulations [1], makes it suitable for detailed mechanistic investigations, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or advanced crystallography studies, which are not possible with many other in-class compounds.

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